molecular formula C11H18ClN3O B11040959 2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-YL)ethyl]acetamide

2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-YL)ethyl]acetamide

Cat. No.: B11040959
M. Wt: 243.73 g/mol
InChI Key: CGMRBBXMLKIUPA-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide is an organic compound characterized by its unique structure, which includes a chloroacetamide moiety linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of 1,3,5-trimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.

    N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Chloroacetamide Formation: The final step involves the reaction of the N-methylated pyrazole with chloroacetyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrazole ring and the N-methyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Products depend on the nucleophile used, such as azides, thiols, or secondary amines.

    Oxidation: Oxidized derivatives of the pyrazole ring or N-methyl group.

    Reduction: Reduced forms of the pyrazole ring or N-methyl group.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

Chemistry

In chemistry, 2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and as a potential ligand in receptor binding studies. Its structural features allow it to interact with various biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. They may serve as lead compounds in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring may also contribute to binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-methyl-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]acetamide is unique due to the presence of the 1,3,5-trimethylpyrazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C11H18ClN3O

Molecular Weight

243.73 g/mol

IUPAC Name

2-chloro-N-methyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C11H18ClN3O/c1-8-10(9(2)15(4)13-8)5-6-14(3)11(16)7-12/h5-7H2,1-4H3

InChI Key

CGMRBBXMLKIUPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CCN(C)C(=O)CCl

Origin of Product

United States

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